2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate is a complex organic compound characterized by the presence of a thiazepane ring, a thiophene group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine precursor under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group is often introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the thiazepane ring and thiophene group can impart biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The thiophene and thiazepane moieties could interact with various molecular targets, influencing pathways involved in inflammation, microbial growth, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1-(thiophen-2-yl)propan-2-yl acetate: Lacks the thiazepane ring, making it less complex.
1-(Thiophen-2-yl)-1,4-thiazepane: Contains the thiazepane ring but lacks the acetate ester and additional methyl groups.
Uniqueness
2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate is unique due to the combination of the thiazepane ring, thiophene group, and acetate ester. This combination of functional groups can result in unique chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiazepane ring and a thiophene moiety. The molecular formula is C14H17N3O2S, indicating the presence of nitrogen and sulfur in addition to carbon, hydrogen, and oxygen.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Methyl-1-oxo have shown promising antimicrobial activity. For instance, derivatives containing thiazepane structures have been tested against various bacterial strains. A study reported that thiazepane derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of compounds with similar frameworks has been documented. In vitro studies demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with thiophene substitutions showed enhanced cytotoxic effects against breast cancer cells .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes relevant in disease pathways. Notably, it has been identified as a potential inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This inhibition could have therapeutic implications for conditions such as thrombosis .
The biological activities of 2-Methyl-1-oxo are thought to stem from its interaction with biological macromolecules. The presence of the thiazepane ring allows for conformational flexibility, facilitating binding to target proteins or enzymes. Additionally, the thiophene group may enhance lipophilicity, improving membrane permeability and bioavailability.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 2-Methyl-1-oxo derivatives against a panel of pathogens. The results showed that modifications in the thiazepane ring significantly influenced antibacterial activity. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Study 2: Anticancer Activity
In another investigation, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant antiproliferative effects compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .
Data Tables
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-11(17)19-15(2,3)14(18)16-7-6-13(21-10-8-16)12-5-4-9-20-12/h4-5,9,13H,6-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRBZKASNXXNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.